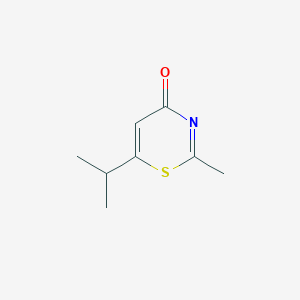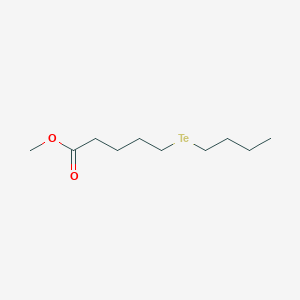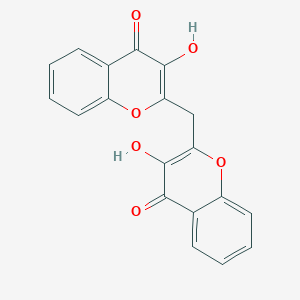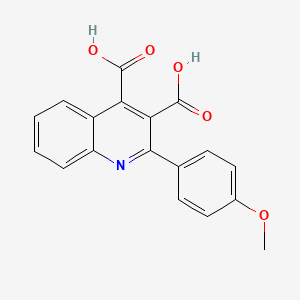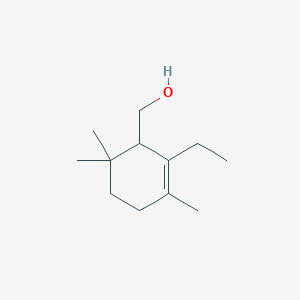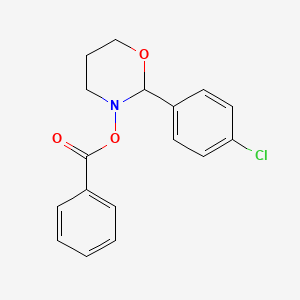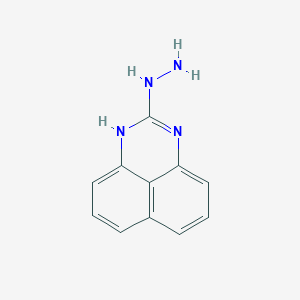
1H-Perimidin-2(3H)-one, hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Perimidin-2(3H)-one, hydrazone is a heterocyclic compound that belongs to the class of perimidine derivatives These compounds are characterized by a fused ring system containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Perimidin-2(3H)-one, hydrazone typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is widely used due to its efficiency and the high yield of the desired product. The reaction conditions often require specific reagents and controlled environments to ensure the successful formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclocondensation reactions using automated systems to maintain consistent reaction conditions. The use of microwave irradiation in industrial processes helps in reducing reaction times and improving the overall efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Perimidin-2(3H)-one, hydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perimidine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
1H-Perimidin-2(3H)-one, hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1H-Perimidin-2(3H)-one, hydrazone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in regulating insulin signaling pathways . By inhibiting this enzyme, the compound can enhance insulin sensitivity and potentially be used in the treatment of type II diabetes.
Vergleich Mit ähnlichen Verbindungen
1H-2,3-Dihydroperimidine Derivatives: These compounds share a similar core structure but differ in their specific functional groups and biological activities.
Pyrimidine Derivatives: These compounds also contain a pyrimidine ring but may have different substituents that alter their chemical and biological properties.
Uniqueness: 1H-Perimidin-2(3H)-one, hydrazone is unique due to its specific ring structure and the presence of a hydrazone group. This combination of features gives it distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
89472-97-9 |
|---|---|
Molekularformel |
C11H10N4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1H-perimidin-2-ylhydrazine |
InChI |
InChI=1S/C11H10N4/c12-15-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,12H2,(H2,13,14,15) |
InChI-Schlüssel |
GBZVIQVQSOJUPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
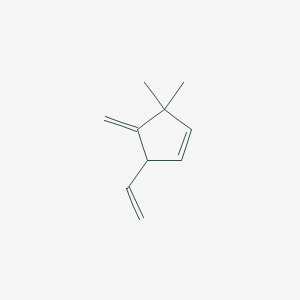
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
